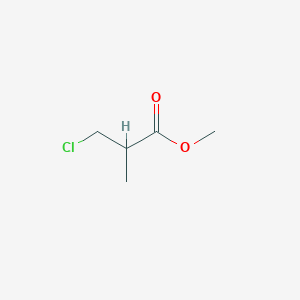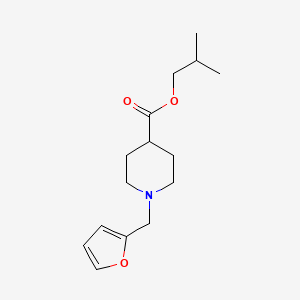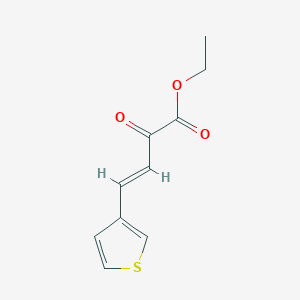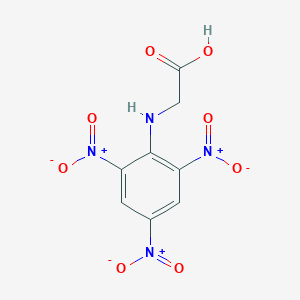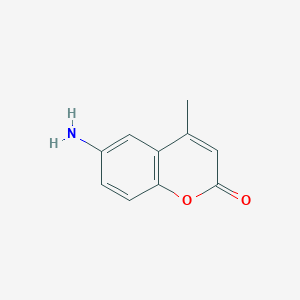
8-Methoxyquinolin-2-amine
Übersicht
Beschreibung
8-Methoxy-quinolin-2-ylamine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of 8-Methoxy-quinolin-2-ylamine consists of a quinoline ring substituted with a methoxy group at the 8th position and an amine group at the 2nd position.
Wirkmechanismus
Target of Action
8-Methoxyquinolin-2-amine, also known as 2-Quinolinamine, 8-methoxy-, is a compound that has been synthesized as a broad-spectrum anti-infective . It has exhibited potent in vitro antimalarial activity , suggesting that its primary targets are likely the parasites responsible for malaria, such as Plasmodium falciparum .
Mode of Action
It’s known that quinoline-based compounds, like this compound, are toxic to the malaria parasite . They interfere with the parasite’s ability to break down and digest hemoglobin , which is crucial for the parasite’s survival and growth.
Biochemical Pathways
Given its antimalarial activity, it’s likely that it disrupts the biochemical pathways that the malaria parasite uses to digest hemoglobin . This disruption could lead to the accumulation of toxic byproducts within the parasite, ultimately leading to its death .
Pharmacokinetics
The compound has shown promising results in curing animals against drug-sensitivePlasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice , suggesting that it has favorable bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the inhibition of the growth and survival of the malaria parasite . This is achieved through the disruption of the parasite’s ability to digest hemoglobin , leading to the accumulation of toxic byproducts within the parasite and ultimately its death .
Biochemische Analyse
Biochemical Properties
8-Methoxyquinolin-2-amine has been synthesized bearing different groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives . It has exhibited potent in vitro antimalarial activity
Cellular Effects
The cellular effects of this compound are primarily observed in its potent in vitro antimalarial activity . It influences cell function by acting against the Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is not clearly stated in the available literature.
Molecular Mechanism
The molecular mechanism of action of this compound is not explicitly described in the available literature. It is known to exert its effects at the molecular level, particularly in its antimalarial activity . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly stated.
Dosage Effects in Animal Models
In animal models, particularly Swiss mice, this compound has shown to cure all animals at specific dosages per day against drug-sensitive Plasmodium berghei and against multidrug-resistant Plasmodium yoelii nigeriensis infections
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-quinolin-2-ylamine can be achieved through various synthetic routes. One common method involves the reaction of 8-methoxyquinoline with an appropriate amine source under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as tin(IV) chloride or indium(III) chloride . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of 8-Methoxy-quinolin-2-ylamine may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions may be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Methoxy-chinolin-2-ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln, wie z. B. Dihydrochinolin-Derivate.
Substitution: Die Methoxy- und Aminogruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Chinolin-Derivate führt.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide, Acylchloride oder Sulfonylchloride unter geeigneten Bedingungen beinhalten.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-oxid-Derivate.
Reduktion: Dihydrochinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-chinolin-2-ylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Baustein für die Synthese komplexerer Chinolin-Derivate.
Biologie: Die Verbindung zeigt biologische Aktivitäten, was sie zu einem potenziellen Kandidaten für die Medikamentenfindung und -entwicklung macht.
Industrie: Die Verbindung wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 8-Methoxy-chinolin-2-ylamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann die Verbindung bei ihrer antimalariellen Aktivität den Häm-Deaktivierungsweg bei Plasmodium-Arten hemmen, was zur Anhäufung von toxischem Häm und anschließendem Parasitentod führt . Die genauen molekularen Zielstrukturen und Signalwege können je nach der spezifischen biologischen Aktivität, die untersucht wird, variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Methoxychinolin: Fehlt die Aminogruppe an der 2. Position.
2-Aminoquinolin: Fehlt die Methoxygruppe an der 8. Position.
8-Hydroxychinolin: Enthält eine Hydroxylgruppe anstelle einer Methoxygruppe an der 8. Position.
Einzigartigkeit
8-Methoxy-chinolin-2-ylamin ist einzigartig durch das Vorhandensein sowohl der Methoxygruppe an der 8. Position als auch der Aminogruppe an der 2. Position. Diese einzigartige Kombination von funktionellen Gruppen verleiht der Verbindung einzigartige chemische und biologische Eigenschaften, was sie zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika und Industriechemikalien macht.
Eigenschaften
IUPAC Name |
8-methoxyquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXFKGCLUAFLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624077 | |
| Record name | 8-Methoxyquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104090-86-0 | |
| Record name | 8-Methoxyquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxyquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


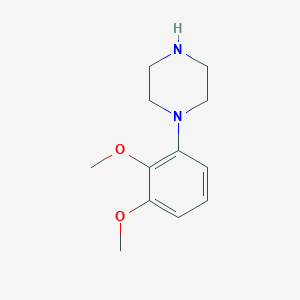
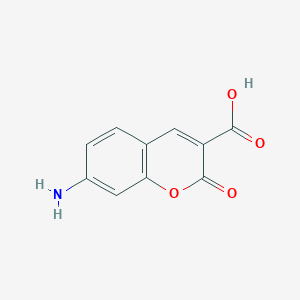
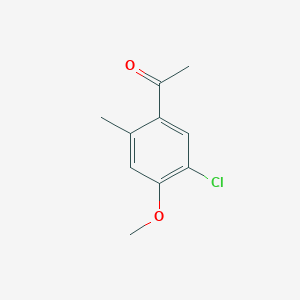
![2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045203.png)

![Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B3045205.png)
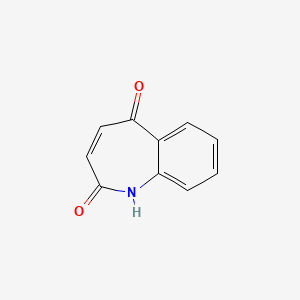
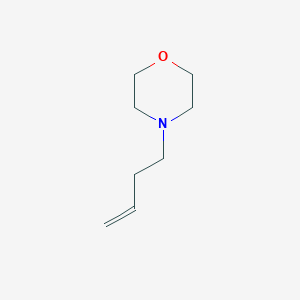
![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)
